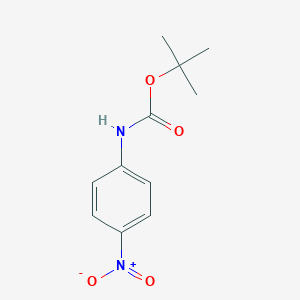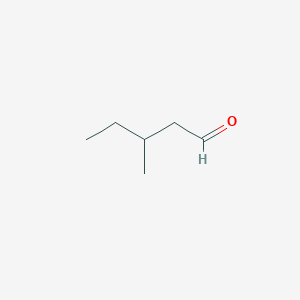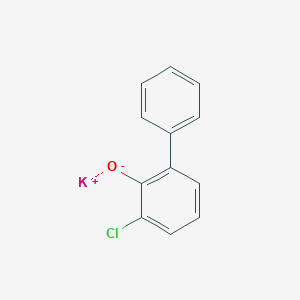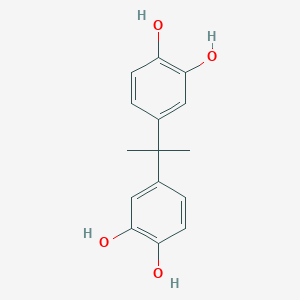
4,4'-(Propane-2,2-diyl)di(benzene-1,2-diol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-(Propane-2,2-diyl)di(benzene-1,2-diol), also known as bisphenol A (BPA), is a chemical compound widely used in the production of plastics, epoxy resins, and thermal paper. Despite its widespread use, BPA has been a topic of controversy due to its potential adverse health effects.
作用機序
BPA works by binding to estrogen receptors in the body, mimicking the effects of estrogen. This can lead to disruptions in the endocrine system, which regulates hormone production and other bodily functions. BPA has also been shown to affect gene expression and alter the function of certain enzymes in the body.
生化学的および生理学的効果
BPA has been linked to a variety of biochemical and physiological effects, including reproductive abnormalities, developmental delays, and metabolic disorders. Studies have shown that BPA exposure can alter the expression of genes involved in cellular metabolism, leading to changes in glucose and lipid metabolism. BPA has also been shown to disrupt the function of insulin-producing cells in the pancreas, leading to an increased risk of diabetes.
実験室実験の利点と制限
BPA is widely used in laboratory experiments due to its ability to mimic the effects of estrogen. This makes it a valuable tool for studying the endocrine system and reproductive health. However, BPA has also been shown to have non-specific effects on cellular function, which can make it difficult to interpret experimental results.
将来の方向性
There are many avenues for future research on BPA. One area of focus is the development of alternative materials to replace BPA in the production of plastics and other materials. Another area of research is the identification of biomarkers that can be used to assess BPA exposure and its health effects. Additionally, further studies are needed to understand the long-term health effects of BPA exposure and to develop strategies for reducing exposure in the general population.
Conclusion
BPA is a widely used chemical compound that has been the subject of extensive scientific research due to its potential health effects. Studies have shown that BPA can mimic the effects of estrogen in the body, leading to concerns about its impact on reproductive health and other bodily functions. While BPA is a valuable tool for laboratory experiments, its non-specific effects on cellular function can make it difficult to interpret experimental results. Future research is needed to better understand the health effects of BPA exposure and to develop strategies for reducing exposure in the general population.
合成法
BPA is synthesized through the condensation reaction between acetone and phenol. The reaction is catalyzed by an acid catalyst, typically hydrochloric acid. The resulting product is a white crystalline solid that is soluble in organic solvents and water.
科学的研究の応用
BPA has been extensively studied in scientific research due to its potential health effects. Studies have shown that BPA can mimic the effects of estrogen in the body, leading to concerns about its impact on reproductive health. Research has also linked BPA exposure to an increased risk of obesity, diabetes, and cardiovascular disease.
特性
CAS番号 |
18811-78-4 |
|---|---|
製品名 |
4,4'-(Propane-2,2-diyl)di(benzene-1,2-diol) |
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
4-[2-(3,4-dihydroxyphenyl)propan-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C15H16O4/c1-15(2,9-3-5-11(16)13(18)7-9)10-4-6-12(17)14(19)8-10/h3-8,16-19H,1-2H3 |
InChIキー |
VZHGHOOLQWRHIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C=C1)O)O)C2=CC(=C(C=C2)O)O |
正規SMILES |
CC(C)(C1=CC(=C(C=C1)O)O)C2=CC(=C(C=C2)O)O |
同義語 |
4,4''-ISOPROPYLIDENEDICATECHOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



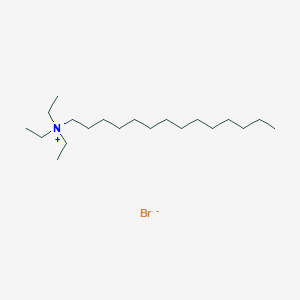
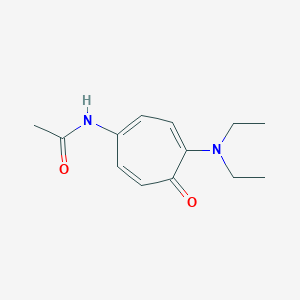
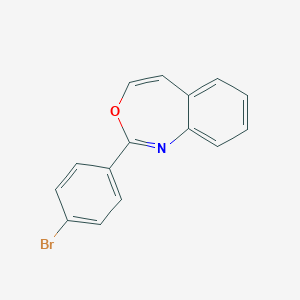
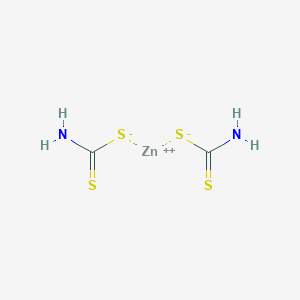

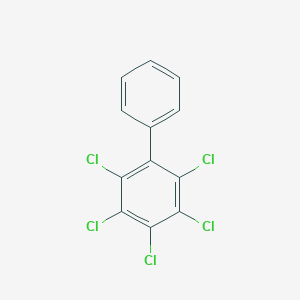
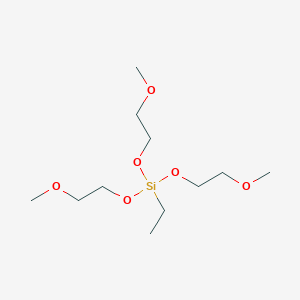
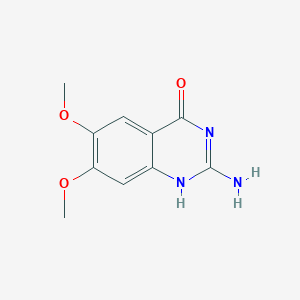

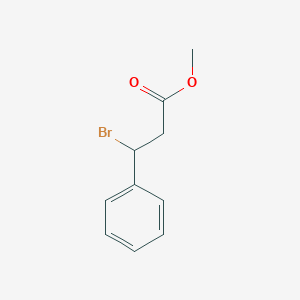
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
